4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt
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Overview
Description
4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a benzyl group, a hydroxy group, an acetate group, and a sulfate group, all attached to a tyrosol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt typically involves multiple steps, starting from commercially available precursors. The process generally includes:
Protection of Hydroxy Groups: The hydroxy groups on the tyrosol backbone are protected using benzyl groups to prevent unwanted reactions.
Acetylation: The protected tyrosol is then acetylated to introduce the acetate group.
Sulfation: The acetylated intermediate undergoes sulfation to introduce the sulfate group.
Deprotection: Finally, the benzyl protecting groups are removed to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the sulfate group, yielding a simpler tyrosol derivative.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction may produce simpler tyrosol derivatives.
Scientific Research Applications
4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antioxidant properties and its role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt involves its interaction with various molecular targets and pathways. The compound’s hydroxy and sulfate groups play a crucial role in its biological activity, influencing cellular processes such as signal transduction and enzyme activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Tyrosol: A simpler phenolic compound with antioxidant properties.
Hydroxytyrosol: Known for its potent antioxidant activity and presence in olive oil.
Benzyl Alcohol: A related compound with antimicrobial properties.
Uniqueness
4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both acetate and sulfate groups enhances its solubility and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
1797006-03-1 |
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Molecular Formula |
C17H17NaO7S |
Molecular Weight |
388.366 |
IUPAC Name |
sodium;[5-(2-acetyloxyethyl)-2-phenylmethoxyphenyl] sulfate |
InChI |
InChI=1S/C17H18O7S.Na/c1-13(18)22-10-9-14-7-8-16(17(11-14)24-25(19,20)21)23-12-15-5-3-2-4-6-15;/h2-8,11H,9-10,12H2,1H3,(H,19,20,21);/q;+1/p-1 |
InChI Key |
OICGBDNEHFOKDW-UHFFFAOYSA-M |
SMILES |
CC(=O)OCCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OS(=O)(=O)[O-].[Na+] |
Synonyms |
2-(3-Sulfooxy-4-benzyloxyphenyl)ethyl Acetate |
Origin of Product |
United States |
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